molecular formula C10H19NO3 B2877456 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide CAS No. 1421513-27-0

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide

Cat. No.: B2877456
CAS No.: 1421513-27-0
M. Wt: 201.266
InChI Key: XQXDOIYFRYMNAI-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 . This compound is characterized by the presence of a cyclopentyl ring substituted with hydroxy and hydroxymethyl groups, and an amide linkage to a butyramide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide typically involves the following steps:

    Formation of the cyclopentyl ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of hydroxy and hydroxymethyl groups: Hydroxylation and hydroxymethylation reactions are employed to introduce the hydroxy and hydroxymethyl groups onto the cyclopentyl ring.

    Amide formation: The final step involves the reaction of the substituted cyclopentyl ring with butyric acid or its derivatives to form the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include:

    Batch processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.

    Continuous flow processing: Employing continuous flow reactors to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxy and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The amide linkage can also play a role in stabilizing the compound’s conformation and enhancing its binding affinity.

Comparison with Similar Compounds

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)butyramide can be compared with other similar compounds, such as:

    N-(3-hydroxycyclopentyl)butyramide: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    N-(4-hydroxy-3-(hydroxymethyl)cyclopentyl)butyramide: Positional isomer with different substitution pattern, potentially leading to different chemical and biological properties.

    N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)acetamide: Contains an acetamide group instead of a butyramide group, which may influence its chemical behavior and applications.

This compound stands out due to its unique combination of functional groups and structural features, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-2-3-10(14)11-8-4-7(6-12)9(13)5-8/h7-9,12-13H,2-6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXDOIYFRYMNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CC(C(C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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